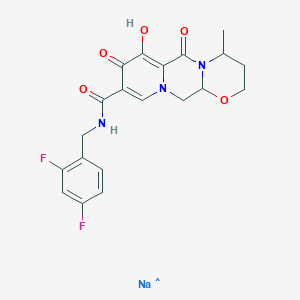
CID 77236125
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 77236125” is a chemical entity with unique properties and applications. It is known for its versatility in various chemical reactions and its potential in scientific research. This compound has garnered attention due to its stability and effectiveness in different industrial and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 77236125” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves rigorous quality control measures to maintain consistency and efficiency. The use of advanced analytical techniques ensures that the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 77236125” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions often involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
Compound “CID 77236125” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with high precision.
Biology: It is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of compound “CID 77236125” involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its effectiveness in different applications.
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
Comparison: Compound “CID 77236125” stands out due to its enhanced stability and effectiveness compared to similar compounds. While other compounds may have similar chemical structures, “this compound” offers unique advantages in terms of reactivity and application versatility. This makes it a preferred choice in various research and industrial settings.
Propriétés
Formule moléculaire |
C20H19F2N3NaO5 |
|---|---|
Poids moléculaire |
442.4 g/mol |
InChI |
InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28); |
Clé InChI |
FOZLBAIXQATFFW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


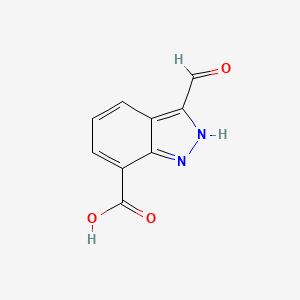
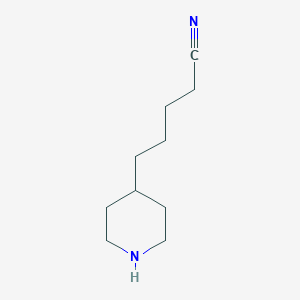
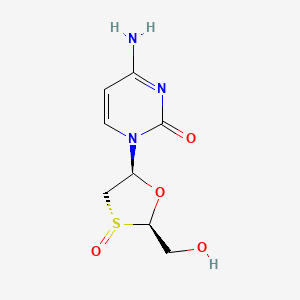
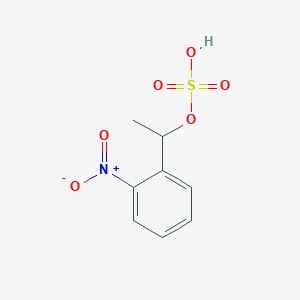

![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
![(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B12829485.png)
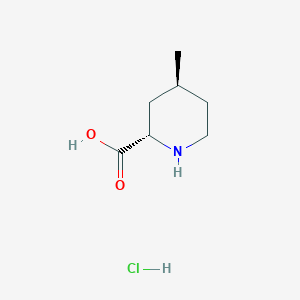
![2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12829487.png)
![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)
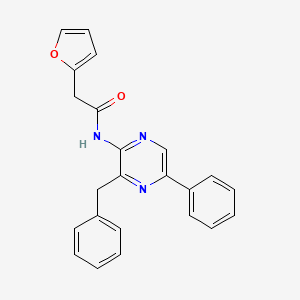
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)

